2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole
Overview
Description
The compound “2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is a common structure in many important biological molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine .
Synthesis Analysis
The synthesis of similar imidazole derivatives often involves a one-pot condensation reaction. For example, a related compound was synthesized by reacting benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another method involved the reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex. For instance, the asymmetric unit of a related compound consists of two symmetry-independent and conformationally different molecules . The dihedral angles between the imidazole ring and the three benzene rings vary .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, a synthesized imidazole was reacted with salts of 1st row transition metals . Another study reported the introduction of an acyl group at N13, resulting in an intramolecular strain .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole” can be inferred from related compounds. For instance, a related compound has a molecular weight of 514.6 g/mol, a topological polar surface area of 83.1 Ų, and a complexity of 832 .Scientific Research Applications
Fluorescence Quenching Channel
Research has shown that substituted imidazoles, including 4,5-diphenylimidazole derivatives, play a significant role in fluorescence studies. A study indicated that a hydrogen-bonded dimer formation contributes to a radiationless decay channel in 4,5-diphenylimidazole, highlighting an unexpectedly acidic hydrogen at the 2-position in the excited singlet state, which significantly affects its fluorescence properties (Testa, 1991).
Synthesis and Optical Properties
Another study focused on the synthesis of 1,3,4-oxadiazole derivatives containing an imidazole unit, showcasing their structural and optical properties. The crystal structure and optical behavior of these compounds, such as their UV-visible absorption and fluorescence quantum yields, were thoroughly investigated, suggesting potential applications in materials science (Yan, Pan, & Song, 2010).
Antimicrobial Activity
The antimicrobial properties of novel imidazole derivatives were also explored, revealing moderate to potent activity against several bacterial species and Candida albicans. This study underscores the potential of imidazole compounds as promising antimicrobial agents (Tomi et al., 2016).
OLED Applications
The application in organic light-emitting diodes (OLEDs) was highlighted by the synthesis of molecules exhibiting deep-blue emission, indicating a pathway to achieve highly efficient OLEDs through triplet-polaron interaction-induced upconversion from triplet to singlet states (Obolda et al., 2016).
Mechanochromic and Electroluminescence Properties
Phenanthroimidazole-based materials with aggregation-induced emission (AIE) and mechanochromism characteristics were synthesized, demonstrating high thermal stability and quantum yields. Such materials are critical for the development of advanced organic electronics, including non-doped blue OLEDs and potentially other photonic applications (Wang et al., 2018).
Corrosion Inhibition
Imidazole derivatives were studied for their corrosion inhibition performance on J55 steel in CO2 saturated brine solution, showcasing significant inhibition efficiency. This research opens avenues for the application of imidazole compounds in protecting metals against corrosion in various industrial settings (Singh et al., 2017).
Future Directions
The future directions for research on “2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of new synthetic routes and the investigation of their biological activities could be areas of interest .
properties
IUPAC Name |
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H,(H,37,38)(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRQQXYFSWSAIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.